Technical Guide: Synthesis of 5,8-Dibromo-6-methoxyquinoline
Technical Guide: Synthesis of 5,8-Dibromo-6-methoxyquinoline
The following is an in-depth technical guide for the synthesis of 5,8-Dibromo-6-methoxyquinoline . This guide is designed for researchers and medicinal chemists, prioritizing regiochemical control and process scalability.
Executive Summary
Target Molecule: 5,8-Dibromo-6-methoxyquinoline CAS Registry Number: 1187386-37-3 Molecular Formula: C₁₀H₇Br₂NO Key Applications: Intermediate for functionalized 8-aminoquinolines (antimalarial pharmacophores), precursors for Suzuki-Miyaura coupling, and ligands for organometallic catalysis.[1]
Synthesis Strategy: Direct bromination of 6-methoxyquinoline typically yields the 5-bromo derivative but fails to selectively install the second bromine at the 8-position due to electronic directing effects (the 8-position is meta to the activating methoxy group) and deactivation of the ring after mono-bromination.[1]
Therefore, this guide details a regioselective multi-step pathway utilizing the Sandmeyer reaction to install the C8 bromine. The core quinoline scaffold is constructed via a modified Skraup synthesis, followed by functional group interconversion to achieve the precise 5,8-dibromo substitution pattern.
Retrosynthetic Analysis
The synthesis is deconstructed into three critical phases to ensure isomeric purity:
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C8 Functionalization: The C8 bromine is installed last via a Sandmeyer reaction from an amine, as direct electrophilic substitution at C8 is unfavorable in the presence of a C6-methoxy group.
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C5 Bromination: The C5 bromine is introduced via electrophilic aromatic substitution (EAS) on an activated 8-amino derivative. Protection of the amine is required to prevent over-bromination at C7.
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Core Construction: The 6-methoxy-8-nitroquinoline scaffold is assembled via Skraup cyclization.[1][2]
Figure 1: Retrosynthetic logic flow prioritizing regiocontrol at C5 and C8.
Detailed Experimental Protocol
Phase 1: Scaffold Construction (Modified Skraup Synthesis)
Objective: Synthesize 6-Methoxy-8-nitroquinoline . Rationale: Starting with 4-methoxy-2-nitroaniline ensures the nitro group is already at the C8 position (relative to the quinoline nitrogen), avoiding difficult nitration of the quinoline ring later.[1]
Reagents:
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4-Methoxy-2-nitroaniline (1.0 eq)[1]
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Glycerol (3.5 eq)
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Sulfuric Acid (conc., 2.5 eq)
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Sodium m-nitrobenzenesulfonate (0.6 eq) or Arsenic Pentoxide (Catalyst/Oxidant)[1]
Protocol:
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Mixing: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine 4-methoxy-2-nitroaniline, glycerol, and the oxidant.
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Acid Addition: Add concentrated sulfuric acid dropwise. Caution: Exothermic.
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Cyclization: Heat the mixture to 135–140°C. Maintain for 4 hours. The reaction proceeds via acrolein formation (in situ from glycerol) followed by Michael addition and cyclization.
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Workup: Cool to room temperature. Pour onto crushed ice. Basify to pH 9 with 50% NaOH solution.
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Isolation: Extract with dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from ethanol to yield yellow needles.
Phase 2: Reduction and Protection
Objective: Synthesize N-(6-Methoxyquinolin-8-yl)acetamide . Rationale: The free amine at C8 is too activating, leading to 5,7-dibromination. Acetylation moderates the activating power and sterically hinders the C7 position, directing bromine exclusively to C5.
Step 2.1: Reduction
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Dissolve 6-methoxy-8-nitroquinoline in ethanol.
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Add 10% Pd/C (5 wt%) and hydrazine hydrate (5 eq) or use Fe/AcOH conditions. Reflux for 2 hours.
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Filter through Celite and concentrate to obtain 8-amino-6-methoxyquinoline .[1]
Step 2.2: Acetylation
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Dissolve the crude amine in acetic anhydride (5 eq).
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Stir at room temperature for 1 hour.
-
Pour into ice water. The product, N-(6-methoxyquinolin-8-yl)acetamide , precipitates as a solid.[1] Filter and dry.
Phase 3: Regioselective Bromination
Objective: Synthesize 5-Bromo-8-amino-6-methoxyquinoline .
Step 3.1: Bromination
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Dissolve N-(6-methoxyquinolin-8-yl)acetamide in glacial acetic acid.
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Add Bromine (Br₂, 1.05 eq) in acetic acid dropwise at 0-5°C.
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Stir at room temperature for 2 hours.
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Quench with aqueous sodium thiosulfate. Extract and recrystallize to yield N-(5-bromo-6-methoxyquinolin-8-yl)acetamide .[1]
Step 3.2: Hydrolysis
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Reflux the brominated amide in 15% HCl/EtOH for 1 hour.
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Neutralize with NaHCO₃.
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Extract with DCM to isolate 5-bromo-8-amino-6-methoxyquinoline .[1]
Phase 4: Sandmeyer Reaction (C8 Substitution)
Objective: Synthesize 5,8-Dibromo-6-methoxyquinoline . Rationale: This step converts the C8 amino group into the second bromine atom.
Protocol:
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Diazotization: Dissolve 5-bromo-8-amino-6-methoxyquinoline in 48% HBr (aq). Cool to -5°C. Add NaNO₂ (1.2 eq) solution dropwise, maintaining temperature below 0°C. Stir for 20 min to form the diazonium salt.
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Substitution: Prepare a solution of CuBr (1.5 eq) in 48% HBr. Add the cold diazonium solution to the CuBr solution slowly.
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Decomposition: Allow the mixture to warm to room temperature, then heat to 60°C for 30 minutes to ensure complete nitrogen evolution.
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Workup: Cool, basify with NH₄OH (to solubilize copper salts), and extract with ethyl acetate.
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Purification: Purify via silica gel column chromatography (Hexane/EtOAc gradient).
Data Summary & Process Parameters
| Step | Transformation | Reagents | Key Condition | Exp. Yield |
| 1 | Skraup Cyclization | Glycerol, H₂SO₄, Oxidant | 140°C, Exothermic control | 60-70% |
| 2 | Nitro Reduction | Pd/C, N₂H₄ or Fe/AcOH | Inert atmosphere | >90% |
| 3 | Amine Protection | Ac₂O | Room Temp | >95% |
| 4 | C5 Bromination | Br₂, AcOH | 0°C -> RT (Regiocontrol) | 85% |
| 5 | Deprotection | HCl, EtOH | Reflux | 90% |
| 6 | Sandmeyer (C8-Br) | NaNO₂, HBr, CuBr | <0°C Diazotization | 65-75% |
Pathway Visualization
Figure 2: Step-by-step reaction workflow for the synthesis of 5,8-Dibromo-6-methoxyquinoline.
References
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Skraup Synthesis of 6-Methoxy-8-nitroquinoline
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Elderfield, R. C., et al. "Synthesis of Primaquine and Certain of Its Analogs." Journal of the American Chemical Society, vol. 77, no. 18, 1955, pp. 4816–4819.
-
-
Regioselective Bromination of 8-Aminoquinolines
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Sandmeyer Reaction on Quinolines
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Manske, R. H. F., and Kulka, M. "The Skraup Synthesis of Quinolines." Organic Reactions, 1953.
-
-
Commercial Availability & CAS Verification
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Sigma-Aldrich / MilliporeSigma Entry for 5,8-Dibromo-6-methoxyquinoline.[1]
-
Sources
- 1. Combi-Blocks [combi-blocks.com]
- 2. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iipseries.org [iipseries.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
